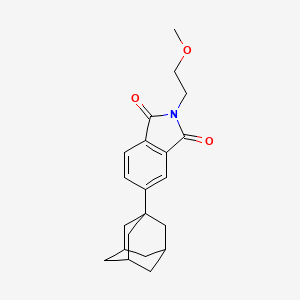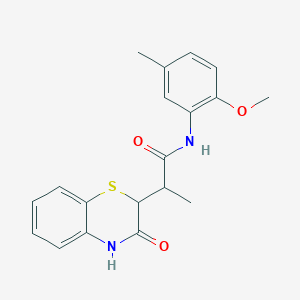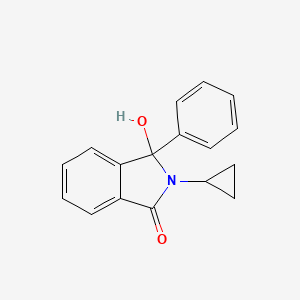
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione, also known as AEM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEM is a member of the isoindole family and has a unique structure that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on multiple targets in the body. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. Additionally, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its relatively simple synthesis method, stability, and low toxicity. However, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are several future directions for research on 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more efficient synthesis methods for 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione and its derivatives. Another area of interest is the identification of new targets for 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione and its effects on different biological systems. Finally, the potential use of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione as a fluorescent probe and catalyst in organic synthesis should be explored further.
Conclusion
In conclusion, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has shown promising results in various scientific research applications. Its unique structure and multiple targets make it a promising candidate for further research. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations. Future research on 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione should focus on the development of more efficient synthesis methods, identification of new targets, and further understanding of its mechanism of action.
Propiedades
IUPAC Name |
5-(1-adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-25-5-4-22-19(23)17-3-2-16(9-18(17)20(22)24)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-3,9,13-15H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJARZWSKPAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4186748.png)
![2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4186763.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186767.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)
![3-(allyloxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186777.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4186781.png)
![N-benzyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4186788.png)
![N-(2-fluorophenyl)-3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4186799.png)
![8-(2-phenylethyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B4186802.png)
![3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4186809.png)

![2-[(4-allyl-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4186817.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)
